(2-(Aminomethyl)pyridin-4-yl)methanol
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Overview
Description
(2-(Aminomethyl)pyridin-4-yl)methanol is an organic compound that features a pyridine ring substituted with an aminomethyl group at the 2-position and a hydroxymethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Aminomethyl)pyridin-4-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which is a basic heterocyclic organic compound.
Functionalization: The pyridine ring is functionalized by introducing an aminomethyl group at the 2-position. This can be achieved through a nucleophilic substitution reaction using formaldehyde and ammonia or a primary amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-(Aminomethyl)pyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyridine ring to piperidine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Various electrophiles, depending on the desired substitution product
Major Products
Oxidation: (2-(Carboxymethyl)pyridin-4-yl)methanol
Reduction: (2-(Aminomethyl)piperidin-4-yl)methanol
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
(2-(Aminomethyl)pyridin-4-yl)methanol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-(Aminomethyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxymethyl group can participate in additional hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2-(Aminomethyl)pyridin-3-yl)methanol: Similar structure but with the aminomethyl group at the 3-position.
(2-(Aminomethyl)pyridin-5-yl)methanol: Similar structure but with the aminomethyl group at the 5-position.
(2-(Aminomethyl)pyridin-4-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(2-(Aminomethyl)pyridin-4-yl)methanol is unique due to the specific positioning of the aminomethyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[2-(aminomethyl)pyridin-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,10H,4-5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGIEPITFNPGEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295934 |
Source
|
Record name | 2-(Aminomethyl)-4-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301295934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128781-81-7 |
Source
|
Record name | 2-(Aminomethyl)-4-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128781-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Aminomethyl)-4-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301295934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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